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Compound of Interest

Compound Name: 26466608628

Cat. No.: B15601572

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of
Urolithin A (UA) in mice for various research applications. The protocols and data presented are
compiled from peer-reviewed scientific literature to guide researchers in designing and
executing in vivo studies.

Overview of Urolithin A

Urolithin A is a gut microbial metabolite of ellagic acid, a compound found in pomegranates,
berries, and walnuts. It has garnered significant interest for its potential therapeutic effects,
including anti-inflammatory, antioxidant, anti-aging, and neuroprotective properties. In murine
models, UA has been shown to modulate several key signaling pathways involved in cellular
health and disease.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of Urolithin A used in
various mouse studies.

Table 1: Oral Administration of Urolithin A in Mice
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Dosage Mouse Model Duration Key Findings
Route
Reduced clinical
From 2 days signs of disease

In drinking water

IL-10-/- mice with

0.114 mg/kg/day S ) post-infection and pro-
(22.8 mg/L) C. jejuni infection ) )
until day 6 inflammatory
mediators.[1]
Pharmacokinetic
studies; UA
Oral gavage ) detected in urine
0.6 mg/mouse ) C57BL/6 mice 24 hours
(single dose) at 3 hours and
rapidly
metabolized.[2]
Minimum
d-galactose- )
o ) ) ] N effective dose for
3.0 mg/kg/day Colonic infusion induced aging Not specified o
anti-aging
model
effects.[3]
) Prevented
Dietary " .
) cognitive deficits
supplementation ] Long-term,
) Wild-type and i and extended
5 mg/kg/day (25 mg/kg in ] starting at 3 ] )
3xTg-AD mice lifespan in
chow, alternate months of age ]
normal aging
weeks) .
mice.[4][5]
Increased
d-galactose- forelimb grip
15.0 mg/kg/day Colonic infusion induced aging Not specified strength and
model discrimination
index.[3]
Alleviated colitis
Dextran sulfate by improving gut
- sodium (DSS)- N microbiota and
20 mg/kg Not specified ] B Not specified ]
induced colitis modulating
model tryptophan
metabolism.[6]
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UA detected in

25 mg/kg/day Not specified Aging model 2 or 7 days vastus lateralis
muscle.[7]
UA and its
metabolites
26 mg/kg Oral gavage Not specified Not specified detected in
various tissues.
[7]
Fructose-fed
) . ) Attenuated renal
Intragastric hyperuricemic o
50 mg/kg/day o ) 8 weeks oxidative stress.
administration nephropathy
[8]
model
Activated
mitophagy and
High-fat diet- p ¥
) ameliorated
50 mg/kg/day Gavage induced obese 4 weeks ]
) metabolic
mice
cardiomyopathy.
[91[10]
Fructose-fed
) . ) Attenuated renal
Intragastric hyperuricemic o
100 mg/kg/day o ] 8 weeks oxidative stress
administration nephropathy )
at a high dose.[8]
model

Table 2: Intraperitoneal (i.p.) Administration of Urolithin A in Mice

Dosage Mouse Model Duration Key Findings
Intracerebral Reduced neurological
2.5 mg/kg hemorrhage (ICH) 3 days impairment and brain
model water content.[11]
. _ Investigated protective
Humanized amyloid ) )
o 3 times per week for 4 effects against
2.5 mg/kg beta knock-in mice ) )
months Alzheimer's Disease.
(late-onset AD model)
[12]
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Experimental Protocols

This protocol is suitable for precise single-dose or repeated-dose administration.
e Preparation of Urolithin A Solution:

o For a dose of 0.6 mg/mouse, dissolve Urolithin A in a vehicle solution. A common vehicle
is 1.6% DMSO and 6.25% Tween-20 in water.[2] The final volume for gavage is typically
100-200 pL per mouse.[2]

o Ensure Urolithin Ais fully dissolved. Gentle warming or sonication may be required.
Prepare fresh daily.

e Animal Handling and Dosing:

[¢]

Handle mice gently to minimize stress.

o

Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).

o

Measure the distance from the mouse's snout to the last rib to ensure proper tube
placement in the stomach.

o

Administer the prepared UA solution slowly to avoid regurgitation and aspiration.
e Post-Administration Monitoring:

o Monitor mice for any signs of distress, such as labored breathing or lethargy, for at least
one hour post-administration.

o For pharmacokinetic studies, collect urine and/or blood samples at specified time points
(e.g., 3,6,9, 12, and 24 hours).[2]

This method is suitable for long-term administration and reduces handling stress.
e Preparation of Urolithin A Solution:

o To achieve a daily dose of 0.114 mg/kg, dissolve Urolithin A in autoclaved tap water to a
final concentration of 22.8 mg/L.[1]
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o Prepare a fresh solution regularly (e.g., every 2-3 days) to ensure stability and prevent
contamination.

e Administration:
o Provide the UA-containing water ad libitum in standard water bottles.

o Measure water consumption per cage daily to estimate the actual dose received by the
mice.

o A placebo control group should receive autoclaved tap water without UA.[1]
o Considerations:

o Monitor for any changes in water intake, as the taste of the compound may affect
consumption.

o This method provides less precise dosing per animal compared to oral gavage.
This is another non-invasive method for long-term studies.
» Diet Preparation:

o Incorporate Urolithin A into the chow at a specified concentration (e.g., 25 mg/kg of chow)
to achieve the desired daily dose (e.g., 5 mg/kg/day).[4]

o Ensure homogenous mixing of UA within the food pellets. This is typically done by the diet
manufacturer.

e Administration:

[¢]

Provide the UA-supplemented chow ad libitum.

o

Measure food consumption to monitor the dose intake.

For intermittent administration, alternate between the UA-supplemented chow and regular

[e]

chow for specified periods (e.g., one week on, one week off).[4]
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Signaling Pathways and Experimental Workflows

Urolithin A has been shown to modulate several key signaling pathways. The following
diagrams illustrate some of these pathways and a general experimental workflow for studying

the effects of UA in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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